molecular formula C20H18N2OS B2665504 1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole CAS No. 638140-55-3

1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole

Cat. No. B2665504
CAS RN: 638140-55-3
M. Wt: 334.44
InChI Key: AOGULGKCKBDTBU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is substituted with a thiophene ring and a 2-methylphenoxyethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . For example, ethyl (2-methylphenoxy)acetate, a related compound, can be used in chemical synthesis .

Scientific Research Applications

Herbicidal Activity

1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole: exhibits herbicidal properties. Researchers have synthesized herbicidal ionic liquids based on the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and phenoxyethylammonium cation. These compounds vary in terms of the phenoxyethylammonium group substitution (such as the presence of a methyl group in the meta or para positions) and alkyl chain length. The herbicidal activity of these compounds was tested using cornflower (Centaurea cyanus L.) as the test plant .

Ester Derivatives

By modifying the compound, researchers can obtain ester derivatives. For instance, ethyl (2-methylphenoxy)acetate is an ester derived from this compound. It finds applications in chemical synthesis .

Demethylation Reactions

Hydrogen bromide and boron tribromide (BBr3) can act as catalysts in demethylation reactions. These catalysts enhance the synthesis of m-aryloxy phenols, including those related to our compound. The coordination of these acids with electron-rich sites in organic compounds improves the outcome of organic reactions .

Medicinal Chemistry

Exploring the compound’s pharmacological potential is promising. Analogous chloro-substituted compounds have exhibited antitumor activity, suggesting that further investigation into its medicinal properties is warranted .

properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-7-2-5-10-18(15)23-13-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-14-24-19/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGULGKCKBDTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole

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